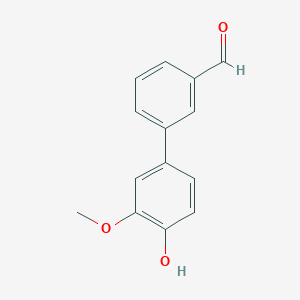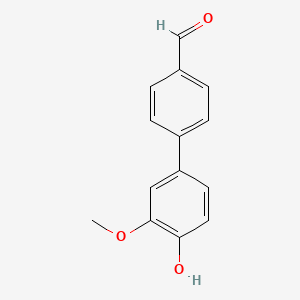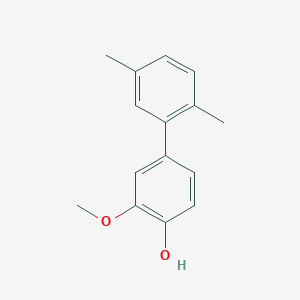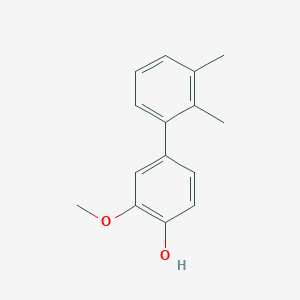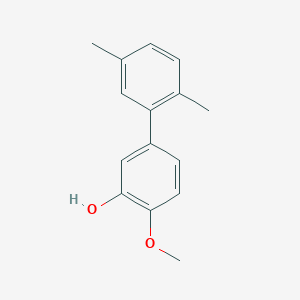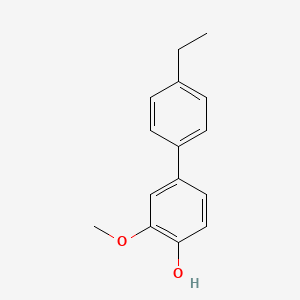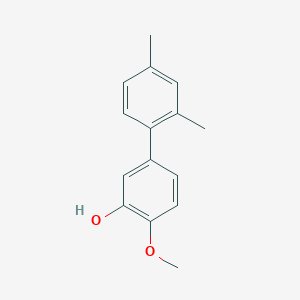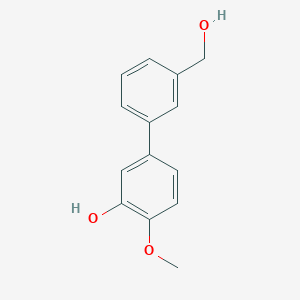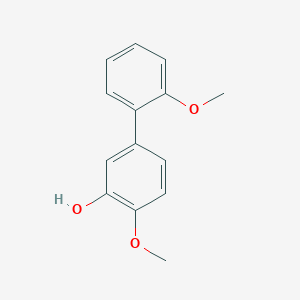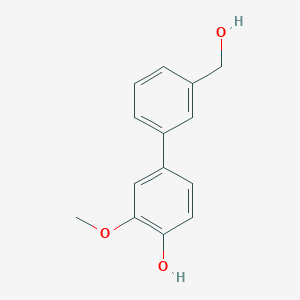
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% (4-HMPM) is a phenolic compound that is widely used in various scientific research applications. 4-HMPM is a derivative of phenol, which is an aromatic organic compound that is widely used in the manufacture of various products such as plastics, pharmaceuticals, and dyes. 4-HMPM is synthesized by the reaction of phenol with formaldehyde and methanol, and it can also be obtained from natural sources. 4-HMPM has several unique properties that make it useful in scientific research applications.
科学研究应用
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has several applications in scientific research. It has been used as an antioxidant in food preservation, as an antimicrobial agent in the food industry, and as a reagent in the synthesis of other compounds. 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has also been used to study the effects of oxidative stress on cells, as well as its effects on the immune system. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been used to study the effects of environmental pollutants on cells and to investigate the role of free radicals in disease.
作用机制
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% acts as an antioxidant by scavenging free radicals. It is able to neutralize free radicals by donating a hydrogen atom to the radical, thus preventing it from causing oxidative damage to cells. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenases and cyclooxygenases, which are involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to have a protective effect against oxidative damage to cells. It has also been shown to have anti-inflammatory and anti-allergic effects, and to reduce the risk of certain diseases such as cancer and heart disease. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to have neuroprotective effects, and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time. However, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% can be toxic at high concentrations and can cause irritation to the skin, eyes, and respiratory tract. Therefore, it is important to use protective equipment when handling 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in the laboratory.
未来方向
There are several potential future directions for research on 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%. These include further studies on its antioxidant and anti-inflammatory effects, as well as its potential therapeutic effects in various diseases. Additionally, further research could be conducted on its mechanism of action and its potential as a drug delivery system. Additionally, research could be conducted on its potential as a food preservative and its potential to reduce the risk of certain diseases. Finally, research could be conducted on its potential to reduce the environmental impact of certain industrial processes.
合成方法
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is synthesized by the reaction of phenol with formaldehyde and methanol. The reaction is carried out in an acidic medium, such as sulfuric acid, at temperatures ranging from 80°C to 110°C. The reaction produces a mixture of 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% and other byproducts, which are then separated and purified by various methods such as liquid-liquid extraction and chromatographic techniques. The yield of 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% from the reaction is typically around 95%.
属性
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWCYTYDKIWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685464 |
Source


|
| Record name | 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxymethylphenyl)-2-methoxyphenol | |
CAS RN |
1261988-64-0 |
Source


|
| Record name | 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

